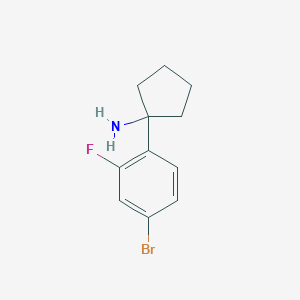

1-(4-Bromo-2-fluorophenyl)cyclopentanamine

Description

BenchChem offers high-quality 1-(4-Bromo-2-fluorophenyl)cyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-fluorophenyl)cyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

1-(4-bromo-2-fluorophenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H13BrFN/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |

InChI Key |

FYKQGPJKLYKGSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=C(C=C(C=C2)Br)F)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2-fluorophenyl)cyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2-fluorophenyl)cyclopentanamine is a substituted cyclopentanamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural combination, featuring a brominated and fluorinated phenyl ring attached to a cyclopentanamine core, makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the bromo and fluoro substituents allows for diverse chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications.

Core Identifiers and Chemical Properties

Accurate identification of chemical compounds is critical for research and development. The following table summarizes the key identifiers and physicochemical properties of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine.

| Identifier | Value |

| CAS Number | 1256447-71-9 |

| Molecular Formula | C₁₁H₁₃BrFN |

| Molecular Weight | 258.13 g/mol |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)cyclopentan-1-amine |

| Canonical SMILES | C1CCC(C1)(C2=C(C=C(C=C2)Br)F)N |

| InChI Key | IMCKRGDIKKHCAX-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine is a multi-step process that typically begins with a commercially available substituted phenyl ring. A common synthetic route involves the transformation of a precursor, 1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile.

A plausible synthetic pathway is outlined below:

Caption: A potential synthetic workflow for 1-(4-Bromo-2-fluorophenyl)cyclopentanamine.

Experimental Protocol: Reduction of Nitrile to Primary Amine

This protocol describes the final reduction step to yield the target compound.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., borane-THF complex) in THF (1.5-2 equivalents).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Work-up: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-bromo-2-fluorophenyl)cyclopentanamine.

Applications in Drug Discovery

Substituted cyclopentanamines are recognized as important pharmacophores in the development of various therapeutic agents. The presence of the bromo- and fluoro- substituents on the phenyl ring of 1-(4-bromo-2-fluorophenyl)cyclopentanamine provides handles for further chemical elaboration, making it a versatile intermediate.

-

Scaffold for Novel Compounds: The primary amine group can be readily functionalized to form amides, sulfonamides, and other derivatives.[1]

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce a wide range of substituents and build molecular complexity.[2]

-

Medicinal Chemistry Programs: The cyclopentane motif is a core scaffold in several successful medicinal chemistry programs.[3] The incorporation of fluorine can also enhance metabolic stability and binding affinity of drug candidates.[4][5]

The 4-bromophenyl moiety, in particular, has been identified as a key feature for the anticancer activity in other classes of compounds, suggesting that derivatives of 1-(4-bromo-2-fluorophenyl)cyclopentanamine could be explored for similar therapeutic potential.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-(4-bromo-2-fluorophenyl)cyclopentanamine and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[8][9]

-

Handling: Avoid contact with skin and eyes.[7][10] In case of contact, rinse immediately with plenty of water.[7]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10][11]

Conclusion

1-(4-Bromo-2-fluorophenyl)cyclopentanamine is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure and the reactivity of its functional groups offer medicinal chemists a versatile platform for the synthesis of novel and complex molecules. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development endeavors aimed at discovering the next generation of therapeutic agents.

References

-

Chemspace. (n.d.). 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride. Retrieved from [Link]

-

Blazechem. (n.d.). N-Cyclopentyl 4-bromo-2-fluorobenzylamine Hydrochloride. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved from [Link]

- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

-

ChemRxiv. (2025, December 17). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]

-

iChemical. (n.d.). (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentane, 1-bromo-2-fluoro-, cis-. Retrieved from [Link]

-

National Institutes of Health. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

-

MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

-

National Institutes of Health. (2022, November 12). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kishida.co.jp [kishida.co.jp]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. chempoint.com [chempoint.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

The Strategic Utility of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine Scaffolds in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Identifying a Scaffold of High Potential

In the landscape of contemporary drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 1-(4-Bromo-2-fluorophenyl)cyclopentanamine core represents such a scaffold. While not a therapeutic agent in its own right, its true potential is realized as a critical intermediate in the synthesis of highly selective and potent targeted therapies. Its inherent structural features—a synthetically versatile aryl bromide, an electron-withdrawing fluorine atom, and a non-planar cyclopentylamine group—provide a unique combination of functionalities that are instrumental in crafting next-generation therapeutics, particularly in the realm of kinase inhibition.

This guide, intended for researchers and drug development scientists, will explore the therapeutic potential of this scaffold not as a standalone entity, but as a key building block. We will delve into its strategic application in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies and is showing immense promise in autoimmune disorders.[1][2][3] By understanding the rationale behind its use, the synthetic pathways it enables, and the biological assays used to validate its derivatives, researchers can fully leverage the power of this versatile scaffold.

The Therapeutic Target: Bruton's Tyrosine Kinase (BTK)

To appreciate the value of the 1-(4-Bromo-2-fluorophenyl)cyclopentanamine scaffold, one must first understand its ultimate target: Bruton's tyrosine kinase. BTK is a non-receptor tyrosine kinase from the Tec kinase family, expressed in various hematopoietic cells, including B-lymphocytes, but notably absent in T-cells and plasma cells.[4][5][6] It is a pivotal enzyme in the B-cell receptor (BCR) signaling pathway.[4][7] Upon BCR engagement, BTK is activated and triggers a downstream cascade involving key signaling molecules like PLCγ2, which ultimately activates pathways crucial for B-cell proliferation, differentiation, survival, and activation.[8][9]

In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this signaling pathway is constitutively active, driving malignant cell growth and survival.[2][10] Therefore, inhibiting BTK is a highly effective therapeutic strategy to halt the progression of these diseases.[2][10] The unique role of BTK makes it a desirable target for anti-cancer and anti-inflammatory agents.[8]

The BTK Signaling Pathway

The diagram below illustrates the central role of BTK in relaying signals from the B-cell receptor to downstream effectors that control cell fate.

Caption: Figure 2: Representative Synthetic Workflow.

Experimental Protocols: A Self-Validating System

The trustworthiness of a drug discovery program relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for a key synthetic transformation and a critical biological assay.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki coupling to form the C-C bond between the brominated core intermediate and a boronic acid partner, a critical step in the synthesis of many BTK inhibitors. [9] Objective: To couple a brominated heterocyclic intermediate with a boronic acid to form a biaryl system.

Materials:

-

Brominated Core Intermediate (1.0 mmol)

-

Arylboronic Acid or Ester (1.2 mmol)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

-

Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 mmol)

-

Solvent System (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

-

Inert Gas (Argon or Nitrogen)

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the Brominated Core Intermediate (1.0 mmol), the Arylboronic Acid (1.2 mmol), and Potassium Carbonate (2.0 mmol).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

-

Under a positive pressure of inert gas, add the degassed solvent system (10 mL of 4:1 Dioxane/Water).

-

Add the Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol) to the mixture.

-

Purge the reaction mixture with inert gas for an additional 5-10 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled biaryl intermediate.

Causality: The choice of a palladium catalyst with appropriate ligands (like dppf) is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. [11]The base is required to activate the boronic acid for the transmetalation step. [4]An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Cell-Based BTK Functional Assay (CD69 Expression)

This protocol outlines a method to assess the functional activity of a synthesized BTK inhibitor by measuring its ability to block BCR-induced activation of B-cells, using the upregulation of the surface marker CD69 as a readout. [7] Objective: To determine the IC₅₀ value of a test compound by measuring its inhibition of anti-IgM-stimulated CD69 expression in human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Human PBMCs, isolated from healthy donor blood

-

RPMI-1640 cell culture medium + 10% Fetal Bovine Serum (FBS)

-

Test Compound (BTK inhibitor) stock solution in DMSO

-

Anti-IgM antibody (BCR stimulus)

-

Fluorescently-labeled antibodies: Anti-CD19 (B-cell marker) and Anti-CD69 (activation marker)

-

FACS buffer (PBS + 2% FBS)

-

96-well U-bottom cell culture plate

-

Flow Cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI + 10% FBS at a concentration of 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant (e.g., <0.1%) across all wells.

-

Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well plate.

-

Add 50 µL of the diluted test compound to the appropriate wells. Include "vehicle control" (DMSO only) and "unstimulated control" wells.

-

Pre-incubate the plate at 37°C, 5% CO₂ for 60 minutes.

-

Prepare the anti-IgM stimulus in culture medium. Add 50 µL of the stimulus to all wells except the "unstimulated control" wells. Add 50 µL of medium to the unstimulated wells.

-

Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.

-

Harvest the cells by centrifugation. Wash the cells once with cold FACS buffer.

-

Resuspend the cell pellet in FACS buffer containing pre-titrated amounts of fluorescently-labeled anti-CD19 and anti-CD69 antibodies.

-

Incubate on ice or at 4°C for 30 minutes, protected from light.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in 200 µL of FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by first gating on the CD19-positive B-cell population and then quantifying the percentage of CD69-positive cells within that gate.

-

Calculate the percent inhibition for each compound concentration relative to the stimulated (vehicle) and unstimulated controls. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Causality: This assay provides a direct measure of the compound's ability to inhibit a physiologically relevant downstream consequence of BCR signaling in a cellular context. [7]Measuring CD69 upregulation on CD19+ B-cells ensures the observed effect is specific to the target cell population and pathway.

Data Presentation and Structure-Activity Relationship (SAR)

The development of second-generation BTK inhibitors like Acalabrutinib was driven by the need to improve upon the first-in-class inhibitor, Ibrutinib. [2][3]Key goals were to enhance selectivity and reduce off-target effects, thereby improving the safety profile. [2]

| Compound | Target | Binding Type | Biochemical IC₅₀ | Key Off-Targets Inhibited |

|---|---|---|---|---|

| Ibrutinib | BTK | Covalent (Irreversible) | ~0.5 nM | TEC, EGFR, ITK, JAK3, HER2 |

| Acalabrutinib | BTK | Covalent (Irreversible) | ~3-5 nM | Minimal (higher selectivity) |

| Zanubrutinib | BTK | Covalent (Irreversible) | <1 nM | Minimal (higher selectivity) |

Note: IC₅₀ values are approximate and can vary based on assay conditions.

The data clearly indicates that while all three compounds are highly potent BTK inhibitors, Acalabrutinib and Zanubrutinib exhibit a more favorable selectivity profile. [7]The off-target inhibition of kinases like EGFR and ITK by Ibrutinib has been associated with adverse effects such as diarrhea, rash, and bleeding. The structural modifications enabled by scaffolds like 1-(4-Bromo-2-fluorophenyl)cyclopentanamine allow for a more precise fit into the BTK active site, minimizing interactions with other kinases. The unique trajectory of Acalabrutinib from its covalent attachment site (Cys481) within the BTK kinase domain, a result of its distinct chemical structure, contributes to its high specificity. [2]

Conclusion

The 1-(4-Bromo-2-fluorophenyl)cyclopentanamine scaffold is a powerful tool in the medicinal chemist's arsenal. Its value is not in any intrinsic biological activity, but in its strategic design, which facilitates the efficient synthesis of complex, highly-targeted therapeutics. By providing a synthetically tractable core with ideal properties for engaging challenging targets like Bruton's tyrosine kinase, it enables the development of drugs with improved potency and, crucially, enhanced selectivity. As demonstrated through the lens of BTK inhibitor synthesis, a deep understanding of the interplay between scaffold architecture, synthetic strategy, and biological validation is paramount to translating a promising chemical starting point into a life-changing therapy.

References

-

An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

-

Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib (Journal Article). OSTI.GOV. [Link]

-

Cell line‐based assessment of BTK inhibitors. PMC. [Link]

-

Novel Process For The Preparation Of Acalabrutinib And Its Intermediates. Quick Company. [Link]

-

Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLOS One. [Link]

-

A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. [Link]

-

Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PubMed. [Link]

-

Preparation method of acalabrutinib. Eureka | Patsnap. [Link]

- Process for the preparation of acalabrutinib and its intermediates.

- Process for the preparation of acalabrutinib.

-

(A) Chemical structure of ibrutinib, acalabrutinib and zanubrutinib. ResearchGate. [Link]

-

Chemical structure of acalabrutinib and molecular model showing binding... ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. [Link]

-

Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]

-

A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate. [Link]

-

Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI. [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

-

The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. PMC. [Link]

-

The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Cell line‐based assessment of BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib | PLOS One [journals.plos.org]

- 3. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib (Journal Article) | OSTI.GOV [osti.gov]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. youtube.com [youtube.com]

Technical Guide: Physicochemical Properties and Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine and its Precursor

Introduction

In the landscape of modern drug discovery and development, halogenated organic compounds serve as critical building blocks. The strategic incorporation of halogens, such as bromine and fluorine, into a molecular scaffold can significantly modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. This guide focuses on 1-(4-bromo-2-fluorophenyl)cyclopentanamine, a compound of interest for medicinal chemistry, and its immediate synthetic precursor, 1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile. Due to the limited availability of direct experimental data on the amine, this document provides a comprehensive overview of its nitrile precursor, for which data is available, and outlines a standard, reliable protocol for its conversion to the target amine. This approach offers researchers a practical pathway to access and evaluate this promising molecular scaffold. The cyclopentane motif is a recurring feature in numerous bioactive molecules and natural products, prized for its conformational flexibility and utility as a scaffold in constructing complex three-dimensional structures.[1]

Physicochemical Properties of the Core Precursor

The direct precursor to our target amine is 1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile. A solid understanding of its properties is essential for its handling, reaction setup, and subsequent conversion.

Core Compound Identification

-

Compound Name: 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile

-

CAS Number: 749930-45-8[2]

-

Molecular Formula: C₁₂H₁₁BrFN[2]

-

Molecular Weight: 268.12 g/mol [2]

Calculated Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁BrFN | MolCore[2] |

| Molecular Weight | 268.12 g/mol | MolCore[2] |

| CAS Number | 749930-45-8 | MolCore[2] |

Synthesis Pathway: From Precursor to Target Amine

The most direct and widely adopted method for the synthesis of primary amines from their corresponding nitriles is through chemical reduction. This transformation is a cornerstone of synthetic organic chemistry due to its high efficiency and reliability.

Proposed Synthesis Workflow

The logical flow for obtaining 1-(4-bromo-2-fluorophenyl)cyclopentanamine involves the reduction of the nitrile group of 1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile.

Caption: Proposed workflow for the synthesis of the target amine from its nitrile precursor.

Experimental Protocol: Reduction of Nitrile to Primary Amine

This protocol describes a standard laboratory procedure for the reduction of 1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile using Lithium Aluminum Hydride (LiAlH₄), a powerful and common reducing agent for this transformation.

Disclaimer: This protocol is a representative example. All laboratory work should be conducted by trained personnel with appropriate safety precautions, including the use of a fume hood and personal protective equipment. A thorough risk assessment should be performed before commencing any chemical synthesis.

Materials and Equipment

-

1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure

-

Reaction Setup:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend Lithium Aluminum Hydride (1.5 to 2.0 molar equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath. The use of an inert atmosphere and anhydrous conditions is critical as LiAlH₄ reacts violently with water.

-

-

Addition of Nitrile Precursor:

-

Dissolve 1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile (1.0 molar equivalent) in a minimal amount of anhydrous diethyl ether or THF.

-

Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the reaction mixture for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

-

Quenching the Reaction (Fieser workup):

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Proceed slowly and with extreme care in a well-ventilated fume hood.

-

Slowly and sequentially add the following reagents dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water.

-

-

Stir the resulting mixture vigorously for 15-30 minutes until a granular white precipitate of aluminum salts forms. This method is designed to produce easily filterable salts.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite or filter paper to remove the aluminum salts, washing the filter cake with additional diethyl ether or THF.

-

Combine the filtrate and washes and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 1-(4-bromo-2-fluorophenyl)cyclopentanamine.

-

If necessary, the crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

-

Characterization of the Final Product

Upon successful synthesis, the structure and purity of 1-(4-bromo-2-fluorophenyl)cyclopentanamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure. The disappearance of the nitrile carbon signal and the appearance of signals corresponding to the aminomethyl group (CH₂-NH₂) would be key indicators of a successful reaction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular formula is C₁₁H₁₃BrFN, with a calculated molecular weight of approximately 258.13 g/mol .

-

Infrared (IR) Spectroscopy: To verify the functional group transformation. The characteristic nitrile stretch (around 2220-2260 cm⁻¹) should be absent, while N-H stretching bands (around 3300-3500 cm⁻¹) for the primary amine should be present.

Safety and Handling

As with any halogenated organic compound, appropriate safety measures are paramount.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Toxicity: The toxicological properties of 1-(4-bromo-2-fluorophenyl)cyclopentanamine have not been extensively studied. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

While direct experimental data for 1-(4-bromo-2-fluorophenyl)cyclopentanamine is scarce, this guide provides a robust and scientifically grounded pathway for its synthesis and characterization, starting from its known nitrile precursor. The outlined protocols are based on well-established chemical principles, offering researchers in drug development and medicinal chemistry a clear and actionable strategy to access this valuable compound for further investigation. The unique combination of a cyclopentyl core with bromo- and fluoro-substituents on the phenyl ring makes it an attractive scaffold for creating novel chemical entities with potentially enhanced pharmacological profiles.

References

- Information on the utility of cyclopentane motifs in bioactive molecules is synthesized from general knowledge in medicinal chemistry and supported by sources discussing cyclopentane synthesis and its role in drug discovery.

-

General information on the synthesis of cyclopentanones and related structures provides context for the importance of the cyclopentane ring. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine

Introduction

1-(4-Bromo-2-fluorophenyl)cyclopentanamine is a key building block in contemporary drug discovery, serving as a crucial intermediate for the synthesis of a variety of pharmacologically active molecules. Its unique structural motif, featuring a substituted phenyl ring attached to a cyclopentylamine moiety, is found in compounds targeting a range of therapeutic areas. The strategic incorporation of bromine and fluorine atoms on the phenyl ring allows for further synthetic diversification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

This comprehensive guide provides detailed synthetic protocols for the preparation of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and offer multiple strategic approaches to this target molecule. Each protocol is accompanied by a detailed explanation of the underlying chemical logic, ensuring both reproducibility and a deeper understanding of the synthetic process.

Strategic Approaches to Synthesis

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine can be approached through several convergent and linear strategies. This guide will detail three robust and versatile methods:

-

Reductive Amination of Cyclopentanone: A direct and efficient one-pot reaction between cyclopentanone and 4-bromo-2-fluoroaniline.

-

Grignard Addition to an Imine: Formation of the key carbon-carbon bond via the addition of a Grignard reagent to a pre-formed imine.

-

Strecker Synthesis: A classic multicomponent reaction to construct the α-aminonitrile intermediate, followed by hydrolysis.

The choice of a specific route may depend on the availability of starting materials, scalability requirements, and the desired purity profile of the final product.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a highly efficient method for the formation of amines from a carbonyl compound and an amine.[1][2][3][4] This one-pot procedure involves the initial formation of an imine or enamine intermediate from cyclopentanone and 4-bromo-2-fluoroaniline, which is then reduced in situ to the desired amine. This approach is often favored for its operational simplicity and high atom economy.

Reaction Scheme:

Caption: Reductive Amination Workflow.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Cyclopentanone | 84.12 | 1.0 g | 11.89 |

| 4-Bromo-2-fluoroaniline | 190.02 | 2.26 g | 11.89 |

| Sodium triacetoxyborohydride | 211.94 | 3.78 g | 17.84 |

| Dichloroethane (DCE) | 98.96 | 50 mL | - |

| Acetic Acid (glacial) | 60.05 | 0.7 mL | 12.2 |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 g, 11.89 mmol) and 4-bromo-2-fluoroaniline (2.26 g, 11.89 mmol).

-

Add 50 mL of anhydrous dichloroethane (DCE) to the flask, followed by glacial acetic acid (0.7 mL, 12.2 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

In a single portion, add sodium triacetoxyborohydride (3.78 g, 17.84 mmol) to the reaction mixture. Caution: The addition may cause a slight exotherm and gas evolution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(4-Bromo-2-fluorophenyl)cyclopentanamine.

Rationale and Insights:

-

Solvent Choice: Dichloroethane (DCE) is a common solvent for reductive aminations as it is relatively non-polar and aprotic.[3]

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reduction of iminium ions in the presence of ketones.[3] Its tolerance to mildly acidic conditions makes it ideal for this one-pot procedure.

-

Acid Catalyst: Acetic acid catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Protocol 2: Synthesis via Grignard Addition to an Imine

This two-step approach involves the initial formation of an imine from 4-bromo-2-fluorobenzaldehyde and cyclopentylamine, followed by the addition of a methylmagnesium bromide Grignard reagent to form the desired product after an intermediate step. This method offers good control over the formation of the carbon-carbon bond.

Reaction Scheme:

Caption: Grignard Addition Pathway.

Experimental Protocol:

Part A: Imine Formation

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-fluorobenzaldehyde | 203.01 | 2.0 g | 9.85 |

| Cyclopentylamine | 85.15 | 0.84 g | 9.85 |

| Toluene | 92.14 | 40 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Combine 4-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol) and cyclopentylamine (0.84 g, 9.85 mmol) in a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

-

Add 40 mL of toluene and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification.

Part B: Grignard Addition

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Crude Imine from Part A | ~268.14 | ~2.64 g | ~9.85 |

| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 3.6 mL | 10.8 |

| Anhydrous Diethyl Ether | 74.12 | 30 mL | - |

| Saturated aq. NH₄Cl | - | As needed | - |

Procedure:

-

Dissolve the crude imine from Part A in 30 mL of anhydrous diethyl ether in a dry 100 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (3.6 mL of a 3.0 M solution in diethyl ether, 10.8 mmol) dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(4-Bromo-2-fluorophenyl)cyclopentanamine.

Rationale and Insights:

-

Imine Formation: The formation of the imine is a reversible condensation reaction. The use of a Dean-Stark apparatus effectively removes water, driving the equilibrium towards the product.[5][6][7][8]

-

Grignard Reagent: Grignard reagents are potent nucleophiles that readily add to the electrophilic carbon of an imine.[5][6][7][8][9] The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water.

Protocol 3: Synthesis via Strecker Reaction

The Strecker synthesis is a three-component reaction between a ketone, ammonia (or an amine), and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid or, in this case, a derivative thereof.[10][11][12][13][14] This method provides a powerful way to construct the core structure of the target molecule.

Reaction Scheme:

Caption: Strecker Synthesis Overview.

Experimental Protocol:

Part A: α-Aminonitrile Formation

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-(4-Bromo-2-fluorophenyl)ethan-1-one | 217.03 | 2.0 g | 9.21 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 0.54 g | 10.1 |

| Potassium Cyanide (KCN) | 65.12 | 0.66 g | 10.1 |

| Ethanol | 46.07 | 30 mL | - |

| Water | 18.02 | 10 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1-(4-bromo-2-fluorophenyl)ethan-1-one (2.0 g, 9.21 mmol) in 30 mL of ethanol.

-

Add a solution of ammonium chloride (0.54 g, 10.1 mmol) in 10 mL of water.

-

Cool the mixture to 0 °C in an ice bath and add a solution of potassium cyanide (0.66 g, 10.1 mmol) in 5 mL of water dropwise. Extreme Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Stir the reaction at room temperature for 24-48 hours.

-

After the reaction is complete, pour the mixture into 100 mL of ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude α-aminonitrile, which is used in the next step.

Part B: Hydrolysis of the α-Aminonitrile

Materials:

| Reagent/Solvent | Quantity |

| Crude α-Aminonitrile | From Part A |

| Concentrated Hydrochloric Acid (HCl) | 30 mL |

Procedure:

-

To the crude α-aminonitrile from Part A, add 30 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-12 hours.

-

Cool the reaction to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide (NaOH) until the pH is basic.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify by column chromatography to afford 1-(4-Bromo-2-fluorophenyl)cyclopentanamine.

Rationale and Insights:

-

Three-Component Reaction: The Strecker synthesis efficiently brings together three components to form a C-C and a C-N bond in a single pot.[10][11][12][13][14]

-

Hydrolysis: The nitrile group of the intermediate is robust and requires strong acidic or basic conditions for hydrolysis to the carboxylic acid, which in this adapted synthesis, would be followed by decarboxylation to yield the amine.

Conclusion

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine can be successfully achieved through multiple synthetic routes, each with its own advantages. The reductive amination protocol offers a direct and efficient one-pot synthesis. The Grignard addition provides a controlled, stepwise approach, while the Strecker synthesis represents a classic and powerful method for constructing the core amine structure. The choice of the optimal synthetic pathway will be guided by the specific requirements of the research or development program. The protocols detailed in these application notes provide a solid foundation for the successful laboratory-scale preparation of this valuable synthetic intermediate.

References

- Kumar Mahto M, Yellapu N K, Kilaru R B, et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press; 2016.

- Reductive amination of cyclopentanone | Request PDF. ResearchGate.

-

Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Strecker amino acid synthesis. Wikipedia. Available from: [Link]

-

Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – A European Journal. 2016. Available from: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available from: [Link]

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules. 2022. Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

-

Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. Available from: [Link]

-

Amine Preparation 4 - Reductive Amination. YouTube. 2020. Available from: [Link]

-

Using a Grignard reagent and the appropriate aldehyde or ketone, show how each of the following... Homework.Study.com. Available from: [Link]

-

A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. 2022. Available from: [Link]

-

A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. ResearchGate. Available from: [Link]

-

one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. Organic Syntheses Procedure. Available from: [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. 2015. Available from: [Link]

-

Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. 2021. Available from: [Link]

-

Synthesis of Alpha-Amino Acids. Sketchy. Available from: [Link]

-

Strecker Amino Acid Synthesis Mechanism & Examples. Chem-Station. Available from: [Link]

-

12.4 Grignard Reagents | Organic Chemistry. YouTube. 2021. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. homework.study.com [homework.study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. d-nb.info [d-nb.info]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 14. total-synthesis.com [total-synthesis.com]

Application Notes and Protocols for the Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine Hydrochloride

Introduction

1-(4-Bromo-2-fluorophenyl)cyclopentanamine and its hydrochloride salt are valuable intermediates in the synthesis of various biologically active molecules. The unique substitution pattern on the phenyl ring, combined with the cyclopentylamine moiety, makes it a key building block in medicinal chemistry, particularly in the development of novel therapeutics. For instance, related structures are found as precursors to compounds targeting the central nervous system, such as esketamine.[1] This document provides a comprehensive guide for the synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine hydrochloride, designed for researchers and professionals in drug development and organic synthesis.

The protocols detailed herein are based on established and reliable chemical transformations, ensuring a high degree of reproducibility. We will explore a logical and efficient synthetic pathway, offering insights into the rationale behind the chosen methodologies and providing detailed, step-by-step instructions.

Synthetic Strategy Overview

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine hydrochloride can be efficiently achieved through a two-step process commencing with the formation of a key nitrile intermediate, followed by its reduction and subsequent salt formation. This approach offers a convergent and reliable route to the target molecule.

Sources

Synthesis of Cyclopentanamine Derivatives via Reductive Amination: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Cyclopentanamines and the Power of Reductive Amination

Cyclopentanamine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their prevalence in pharmaceuticals underscores the need for robust and efficient synthetic methodologies.[1][2][3] Reductive amination stands out as a cornerstone transformation for the synthesis of these valuable derivatives, offering a versatile and powerful tool for the construction of carbon-nitrogen bonds.[4][5][6] This reaction, which converts a carbonyl group into an amine via an intermediate imine, is widely employed in the pharmaceutical industry, with estimates suggesting that at least a quarter of all C-N bond-forming reactions in drug synthesis utilize this method.[1][2][3]

This application note provides a comprehensive guide to the procedures for synthesizing cyclopentanamine derivatives through reductive amination. We will delve into the mechanistic underpinnings of the reaction, explore various protocols with a focus on practical execution, and provide data-driven insights to aid in experimental design and troubleshooting.

Mechanistic Insights: The Chemistry Behind C-N Bond Formation

Reductive amination is fundamentally a two-step process that can often be performed in a single pot ("one-pot" synthesis).[7][8] The reaction initiates with the condensation of a carbonyl compound, in this case, a cyclopentanone derivative, with a primary or secondary amine to form an imine or an iminium ion intermediate.[8][9] This step is typically catalyzed by mild acid. The subsequent in-situ reduction of this intermediate by a suitable reducing agent yields the final cyclopentanamine product.

The key to a successful reductive amination lies in the choice of the reducing agent. An ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone.[10] Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoboriade (NaBH₃CN), which exhibit this desired chemoselectivity.[11][12][13]

Caption: General mechanism of reductive amination.

Selecting the Right Tools: A Comparative Overview of Reducing Agents

The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.

| Reducing Agent | Key Characteristics | Common Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups.[12][14] Often the reagent of choice for general applications.[15] | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (ACN)[14][15] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions.[9] Its reactivity is pH-dependent, allowing for fine-tuning. Highly toxic byproducts are a concern.[15][16] | Methanol (MeOH)[11] |

| Catalytic Hydrogenation | Utilizes a metal catalyst (e.g., Pd/C, Raney Ni) and hydrogen gas.[8] Considered a "green" method.[5] Can be sensitive to catalyst poisoning by amines.[17] | Methanol (MeOH), Ethanol (EtOH) |

Experimental Protocols: Step-by-Step Methodologies

Herein, we provide detailed protocols for the synthesis of cyclopentanamine derivatives using two common and effective methods.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general and reliable method for a wide range of cyclopentanone and amine substrates.[12][15]

Materials:

-

Cyclopentanone derivative (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Caption: Workflow for reductive amination using STAB.

Procedure:

-

To a solution of the cyclopentanone derivative (1.0 eq) and the amine (1.0 - 1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[15] A catalytic amount of acetic acid can be added to facilitate iminium ion formation, particularly with less reactive ketones.[14]

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentanamine derivative.

Protocol 2: Reductive Amination via Catalytic Hydrogenation

This method is an excellent alternative, particularly for large-scale synthesis, due to its cost-effectiveness and environmental benefits.[5]

Materials:

-

Cyclopentanone derivative (1.0 eq)

-

Amine (or ammonia solution) (1.2 - 2.0 eq)

-

Palladium on carbon (5-10 mol% Pd) or Raney Nickel

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Filter agent (e.g., Celite®)

Procedure:

-

In a high-pressure reaction vessel, combine the cyclopentanone derivative (1.0 eq), the amine (or a solution of ammonia in methanol), and the catalyst (e.g., 5% Pd/C).[17]

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (typically 50-100 psi).

-

Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can then be purified by distillation or crystallization, or carried forward to the next step without further purification if of sufficient purity.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete imine/iminium ion formation. | Add a catalytic amount of acetic acid.[15] Ensure anhydrous conditions. |

| Side reaction of the reducing agent with the ketone. | Use a more selective reducing agent like NaBH(OAc)₃.[17] Add the reducing agent slowly. | |

| Formation of Byproducts | Over-alkylation (dialkylation). | Use a stepwise procedure: form the imine first, then add the reducing agent.[14] |

| Reduction of the starting ketone. | Choose a milder reducing agent.[18] | |

| Sluggish or Stalled Reaction | Catalyst poisoning (in catalytic hydrogenation). | Use a higher catalyst loading or a fresh batch of catalyst.[17] |

| Poor mass transfer (in heterogeneous catalysis). | Increase the stirring speed.[17] |

Conclusion: A Versatile Tool for Amine Synthesis

Reductive amination is an indispensable method for the synthesis of cyclopentanamine derivatives, offering a reliable and versatile approach for drug discovery and development professionals. By understanding the underlying mechanism, carefully selecting reagents and reaction conditions, and following robust protocols, researchers can efficiently access a wide array of these important molecular scaffolds. The choice between a hydride-based reduction and catalytic hydrogenation will depend on the specific substrate, scale, and available resources, with both methods offering distinct advantages.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved February 15, 2026, from [Link]

-

The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

-

Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(23), 11857–11911. [Link]

-

Journal of Organic and Pharmaceutical Chemistry Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Advances in Reductive Amination Catalysis and Its Applications. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive amination of cyclopentanone. Retrieved February 15, 2026, from [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved February 15, 2026, from [Link]

-

Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2020, August 12). A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]

-

Myers, A. (n.d.). Chem 115. Retrieved February 15, 2026, from [Link]

- Google Patents. (2014, July 24).

-

ResearchGate. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

-

ChemRxiv. (n.d.). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved February 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. Sodium triacetoxyborohydride [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sodium cyanoborohydride [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

Reagents for the Strategic Cyclization of 1-(4-Bromo-2-fluorophenyl) Precursors

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract: The 1-(4-bromo-2-fluorophenyl) scaffold is a cornerstone in modern medicinal chemistry, offering two distinct and orthogonally reactive halogen handles for sophisticated molecular engineering. The aryl bromide provides a reactive site for transition-metal-catalyzed cross-coupling, while the ortho-fluorine atom activates the ring for nucleophilic aromatic substitution. This guide provides an in-depth analysis and detailed protocols for leveraging these properties in intramolecular cyclization reactions, enabling the synthesis of diverse and complex heterocyclic systems. We will explore palladium-catalyzed, copper-catalyzed, and base-mediated cyclization strategies, explaining the causality behind experimental choices to empower researchers in the rational design of novel therapeutics.

Introduction: The Strategic Value of the 1-(4-Bromo-2-fluorophenyl) Moiety

In the landscape of drug discovery, the ability to rapidly construct diverse and novel molecular architectures is paramount. The 1-(4-bromo-2-fluorophenyl) group serves as an exceptionally versatile starting point for building such libraries. Its true power lies in the differential reactivity of its two halogen atoms:

-

The Aryl Bromide (C-Br bond): This is a canonical reactive partner in a vast array of palladium- and copper-catalyzed cross-coupling reactions. It is the primary site for transformations like the Heck, Suzuki, Buchwald-Hartwig, and Ullmann reactions.

-

The Aryl Fluoride (C-F bond): While typically less reactive than the bromide in cross-coupling, the fluorine atom's strong electron-withdrawing nature acidifies the ortho-protons and, more importantly, activates the ipso-carbon for intramolecular nucleophilic aromatic substitution (SNA_r) reactions.

This document details several field-proven methodologies for the intramolecular cyclization of precursors bearing this moiety, transforming simple substituted benzenes into complex, fused heterocyclic systems of high value in pharmaceutical development.

Palladium-Catalyzed Intramolecular Heck Reaction: Forging Carbocycles

The intramolecular Heck reaction is a robust and reliable method for forming carbon-carbon bonds, enabling the construction of various carbocyclic and heterocyclic ring systems.[1][2] In precursors derived from 1-(4-bromo-2-fluorophenyl)ethane or similar tethered alkenes, the reaction proceeds selectively at the C-Br bond to forge a new ring.

Principle and Rationale: The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.[1] This is followed by migratory insertion of the tethered alkene into the newly formed Aryl-Pd bond. The cycle concludes with β-hydride elimination to regenerate the alkene (often in an endo- or exo-cyclic position) and the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and influencing selectivity, while the base is required to neutralize the HBr generated during the catalytic cycle.

Experimental Workflow: Intramolecular Heck Reaction

Caption: General workflow for the intramolecular Heck cyclization.

Detailed Protocol: Synthesis of a Dihydronaphthalene Derivative

This protocol is a representative example for the cyclization of a precursor where an alkene is tethered to the 1-(4-bromo-2-fluorophenyl) core.

-

Vessel Preparation: To a flame-dried Schlenk flask, add the 1-(4-bromo-2-fluorophenyl)-alkene precursor (1.0 equiv).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and triphenylphosphine (PPh₃, 0.1 equiv).

-

Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous, degassed solvent (e.g., DMF or acetonitrile) to achieve a 0.1 M concentration of the substrate. Add a base, such as triethylamine (Et₃N, 3.0 equiv).

-

Reaction: Heat the mixture to 80-120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Data Summary: Intramolecular Heck Reaction Conditions

| Parameter | Reagent/Condition | Rationale & Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are reduced in situ by phosphine ligands to the active Pd(0) catalyst.[1] |

| Ligand | PPh₃, P(o-tol)₃, BINAP | Modulates the reactivity and stability of the catalyst. Chiral ligands like BINAP can induce enantioselectivity. |

| Base | Et₃N, K₂CO₃, Ag₂CO₃ | Neutralizes the HBr formed. Silver salts can act as halide scavengers, promoting a cationic pathway.[1] |

| Solvent | DMF, Acetonitrile, Toluene | High-boiling, polar aprotic solvents are generally preferred to ensure solubility and sufficient reaction temperature. |

| Temperature | 80 - 140 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |

Catalytic Cycle: Intramolecular Heck Reaction

Caption: The catalytic cycle of the intramolecular Heck reaction.

Copper-Catalyzed Intramolecular Ullmann Condensation

The Ullmann condensation is a classic copper-promoted reaction ideal for forming C-N, C-O, and C-S bonds.[3][4] For 1-(4-bromo-2-fluorophenyl) precursors with a tethered nucleophile (e.g., an alcohol or amine), an intramolecular Ullmann reaction provides an excellent route to medium-sized (6- to 8-membered) heterocycles.

Principle and Rationale: Unlike palladium catalysis, which favors oxidative addition, the Ullmann reaction often proceeds via a Cu(I)/Cu(III) catalytic cycle.[5] A copper(I) salt, often in the presence of a chelating ligand like a diamine, reacts with the aryl bromide. The tethered nucleophile then coordinates to the copper center and undergoes reductive elimination to form the new C-N or C-O bond and regenerate the active catalyst. The reaction typically requires high temperatures and a suitable base to deprotonate the nucleophile.[6]

Detailed Protocol: Synthesis of a Dibenzoxazepine Derivative

This protocol describes the cyclization of a precursor like N-(2-hydroxyphenethyl)-4-bromo-2-fluoroaniline.

-

Vessel Preparation: Add copper(I) iodide (CuI, 0.1-0.2 equiv), the precursor substrate (1.0 equiv), and a strong base such as potassium phosphate (K₃PO₄, 2.0 equiv) to an oven-dried reaction tube.

-

Ligand and Solvent: Add a ligand, such as N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv). Evacuate and backfill the tube with an inert gas. Add a high-boiling anhydrous solvent like toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 100-130 °C with vigorous stirring for 24-48 hours. Monitor the reaction's progress by LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate, and filter it through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify the resulting residue using silica gel chromatography to obtain the cyclized product.

Data Summary: Intramolecular Ullmann Reaction Conditions

| Parameter | Reagent/Condition | Rationale & Insights |

| Copper Source | CuI, Cu₂O, Cu(acac)₂ | Cu(I) salts are often the most effective. Cu(II) sources can also be used but may require an in situ reduction step. |

| Ligand | DMEDA, Phenanthroline | Chelating N,N- or N,O-ligands stabilize the copper catalyst, prevent its disproportionation, and increase its solubility and reactivity. |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the alcohol or amine nucleophile. |

| Solvent | Toluene, Dioxane, DMF | High-boiling point solvents are necessary to achieve the required reaction temperatures.[3] |

| Temperature | 100 - 140 °C | Ullmann-type reactions are often thermally demanding, requiring significant energy to drive the catalytic cycle. |

Base-Mediated Synthesis of Dibenzofurans

When the 1-(4-bromo-2-fluorophenyl) moiety is part of a 2-biphenylol structure (i.e., a 2'-hydroxy-4-bromo-2-fluorobiphenyl), a facile intramolecular cyclization can be achieved to form a dibenzofuran core. This valuable scaffold is present in numerous natural products and pharmaceuticals.[7]

Principle and Rationale: This transformation is a classic example of an intramolecular nucleophilic aromatic substitution (SNA_r). The reaction relies on the activation of the C-F bond by the ortho- and para-directing groups. A base deprotonates the hydroxyl group to form a potent phenoxide nucleophile. This nucleophile then attacks the carbon atom bearing the fluorine, displacing the fluoride ion and forming the fused furan ring. The C-Br bond remains intact for subsequent functionalization.

Mechanism: S_NAr Cyclization to Dibenzofuran

Caption: Mechanism for base-mediated dibenzofuran synthesis.

Detailed Protocol: Synthesis of a Bromodibenzofuran

-

Setup: In a round-bottom flask, dissolve the 2'-hydroxy-4-bromo-2-fluorobiphenyl precursor (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a powdered, anhydrous base like potassium carbonate (K₂CO₃, 3.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).

-

Reaction: Heat the suspension to 120-150 °C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the pure bromodibenzofuran.

Data Summary: Dibenzofuran Synthesis Conditions

| Parameter | Reagent/Condition | Rationale & Insights |

| Base | K₂CO₃, Cs₂CO₃ | Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the phenoxide. |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents are essential to dissolve the ionic intermediates and facilitate the SNA_r mechanism. |

| Temperature | 120 - 150 °C | While the C-F bond is activated, thermal energy is still required to overcome the activation barrier for the cyclization. |

Concluding Remarks

The 1-(4-bromo-2-fluorophenyl) unit is a powerful and versatile platform for the synthesis of complex heterocyclic molecules. By understanding the distinct reactivity of the C-Br and C-F bonds, researchers can strategically select reagents to drive specific intramolecular cyclization pathways. The palladium-catalyzed Heck reaction offers a premier route to carbocycles, the copper-catalyzed Ullmann condensation excels in forming medium-ring N- and O-heterocycles, and simple base-mediated SNA_r provides a direct path to dibenzofurans. These methods, which leave one halogen handle intact for further diversification, are invaluable tools for accelerating lead optimization and expanding the accessible chemical space in drug discovery.

References

-

Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]

-

Maxbrain Chemistry. (n.d.). Bischler–Napieralski Reaction. Retrieved from [Link]

-

Total Organic Synthesis. (2022). Bischler-Napieralski Reaction. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of dibenzofuran. Existing approaches vs. oxodefluorination. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

-

Preprints.org. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Retrieved from [Link]

-

ACS Publications. (2023). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Retrieved from [Link]

-

PubMed Central (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

-

Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

-